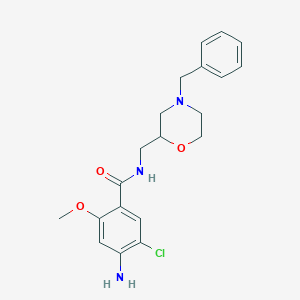

![molecular formula C10H14N5O9P B056964 [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 119269-31-7](/img/structure/B56964.png)

[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

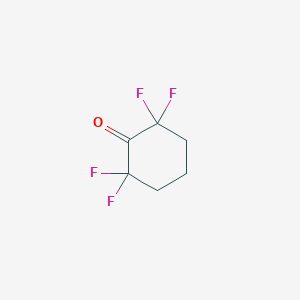

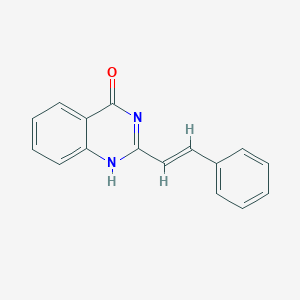

[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a nucleotide analog that has been widely used in scientific research. It is a synthetic compound that mimics the structure of natural nucleotides and can be incorporated into DNA and RNA molecules. The unique properties of this molecule make it an important tool for studying various biological processes, including DNA replication, transcription, and translation.

Mecanismo De Acción

[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate works by mimicking the structure of natural nucleotides and being incorporated into DNA and RNA molecules. Once incorporated, it can affect the function of the nucleic acid molecule by interfering with its replication, transcription, or translation. It can also act as a competitive inhibitor of enzymes involved in nucleic acid synthesis.

Efectos Bioquímicos Y Fisiológicos

[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has several biochemical and physiological effects. It can cause DNA damage and induce apoptosis in cancer cells. It can also inhibit viral replication by interfering with the synthesis of viral DNA or RNA. Additionally, it can affect the immune system by modulating the expression of cytokines and chemokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate in lab experiments include its ability to mimic natural nucleotides and its versatility in studying various biological processes. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise in its synthesis and handling.

Direcciones Futuras

Future research directions for [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate include exploring its potential as an antiviral and anticancer agent. It could also be used to investigate the effects of mutations on DNA and RNA synthesis and to develop new drugs that target these processes. Additionally, it could be used to study the mechanisms of action of various enzymes involved in nucleic acid synthesis and to develop new methods for DNA and RNA sequencing.

Métodos De Síntesis

The synthesis of [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate involves several steps. The starting materials are commonly available and include purine nucleobases, ribose, and phosphate groups. The synthesis typically involves protecting the reactive functional groups and then selectively removing the protecting groups to form the desired product.

Aplicaciones Científicas De Investigación

[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has found numerous applications in scientific research. It is often used as a substrate for enzymes involved in DNA and RNA synthesis, such as DNA polymerases and RNA polymerases. It can also be used to study the effects of mutations on DNA replication and transcription. Additionally, it has been used to investigate the mechanisms of action of various antiviral and anticancer drugs.

Propiedades

Número CAS |

119269-31-7 |

|---|---|

Nombre del producto |

[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

Fórmula molecular |

C10H14N5O9P |

Peso molecular |

379.22 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-1H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14N5O9P/c11-10-12-7-4(8(18)13-10)15(19)2-14(7)9-6(17)5(16)3(24-9)1-23-25(20,21)22/h2-3,5-6,9,16-17H,1H2,(H2,20,21,22)(H3,11,12,13,18)/t3-,5-,6-,9-/m1/s1 |

Clave InChI |

BUBORJWOHDEIGW-UUOKFMHZSA-N |

SMILES isomérico |

C1=[N+](C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=NC2=O)N)[O-] |

SMILES |

C1=[N+](C2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N)[O-] |

SMILES canónico |

C1=[N+](C2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=O)N)[O-] |

Sinónimos |

7-hydroxyguanosine 5'-monophosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)

![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)

![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)

![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)